N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-11(21)18-9-13(22)20-8-4-5-12(10-20)23-15-14(19(2)3)16-6-7-17-15/h6-7,12H,4-5,8-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKWAIGSJBBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-(dimethylamino)pyrazine with a piperidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- The target compound’s dimethylamino-pyrazine moiety distinguishes it from simpler acetamides (e.g., 3c, 3d), which lack heteroaromatic systems. This feature may enhance binding to nucleic acids or kinase domains .
- Piperazine-based analogues (e.g., Example 72 ) share nitrogen-rich cores but differ in solubility profiles due to the dimethylamino group’s polarity in the target compound.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physical-Chemical Comparisons
Key Observations :
- The dimethylamino group in the target compound likely improves aqueous solubility compared to hydrophobic derivatives like 3c .
- Compound 18’s sulfamoyl group may confer stronger target affinity but could increase off-target interactions .
Biological Activity
The compound N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide represents a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and possible therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's basicity and ability to interact with biological targets.
- Dimethylamino Group : Enhances solubility and may influence receptor binding.
- Pyrazine Moiety : Known for its role in various pharmacological activities, including antitumor and anti-inflammatory effects.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 347.4 g/mol.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Many pyrazole derivatives have shown significant inhibitory effects against cancer cell lines, particularly those expressing the BRAF(V600E) mutation. These compounds may act by inhibiting key signaling pathways involved in tumor growth and proliferation .
- Anti-inflammatory Properties : Pyrazole derivatives have also been linked to anti-inflammatory effects, potentially through the inhibition of nitric oxide (NO) production and other inflammatory mediators .
- Antibacterial Activity : Some studies suggest that pyrazole-based compounds can disrupt bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups like dimethylamino enhances interaction with biological targets.
- Ring Structure Influence : The piperidine ring plays a significant role in binding affinity and selectivity towards specific receptors.
Case Studies
- Antitumor Efficacy :
-
Anti-inflammatory Mechanisms :
- Research demonstrated that specific pyrazole derivatives could inhibit LPS-induced TNF-alpha production in macrophages, showcasing their potential as anti-inflammatory agents .
Data Table
Q & A
Basic: What are the key synthetic routes for preparing N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions to introduce the pyrazine-ether moiety (e.g., coupling 3-(dimethylamino)pyrazin-2-ol with piperidin-3-ol under alkaline conditions) .
- Condensation reactions to form the acetamide backbone, using cyanoacetic acid or derivatives in the presence of activating agents like EDCI or DCC .
- Reductive amination for piperidine functionalization, often employing iron powder or catalytic hydrogenation under acidic conditions .
Methodological Tip: Optimize reaction yields by controlling pH during substitution (e.g., NaOH/EtOH for nucleophilic displacement) and using microwave-assisted synthesis to accelerate condensation steps .
Advanced: How can computational reaction design address challenges in synthesizing this compound?
Answer:
Reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, identifying energy barriers for key steps like pyrazinyl ether formation or acetamide cyclization. For example:
- Transition state analysis for C–O to C–N rearrangements (relevant to pyrazine-piperidine coupling) .
- Machine learning models trained on analogous reactions (e.g., pyridinyl ether syntheses) to predict optimal solvents, temperatures, and catalysts .
Data Contradiction Note: Computational predictions may conflict with experimental yields due to unaccounted steric effects; validate with small-scale trials before scaling .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assign peaks for the dimethylamino group (~2.8–3.2 ppm for N(CH₃)₂), pyrazine protons (~8.5–9.0 ppm), and acetamide carbonyl (170–175 ppm in ¹³C) .
- HRMS: Confirm molecular weight (e.g., [M+H]+ expected at m/z ~377.18) and isotopic patterns .
- IR: Identify carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyrazinone) .
Methodological Tip: Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring .
Advanced: How to resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Answer:
Contradictions may arise from:
- Assay variability: Test against standardized bacterial strains (e.g., E. coli ATCC 25922) and include positive controls (e.g., ciprofloxacin) .
- Solubility issues: Use DMSO concentrations ≤1% and confirm compound stability via HPLC pre- and post-assay .
- Structural analogs: Compare with derivatives (e.g., pyridinyl vs. pyrazinyl acetamides) to isolate the role of the dimethylamino group .
Basic: What strategies optimize yield in the final acetamide coupling step?
Answer:
- Activating agents: Use HATU or EDCI for efficient amide bond formation, minimizing side products like N-acylurea .
- Microwave irradiation: Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >80% yield .
- Workup: Extract unreacted starting materials with ethyl acetate and purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Advanced: What mechanistic insights explain the stability of the pyrazine-piperidine ether linkage?
Answer:
- Resonance stabilization: The pyrazine ring’s electron-deficient nature strengthens the C–O bond, reducing hydrolysis susceptibility .
- Steric protection: The 3-(dimethylamino) group hinders nucleophilic attack on the ether oxygen .
- pH-dependent degradation: Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- Simulated gastric fluid (pH 1.2): Incubate at 37°C for 2 hours; quantify degradation via LC-MS .
- Plasma stability: Use human plasma (37°C, 24 hours) and precipitate proteins with acetonitrile before analysis .
- Thermal stability: DSC/TGA to identify decomposition temperatures (>200°C typical for acetamides) .
Advanced: What structural modifications enhance target selectivity (e.g., kinase inhibition)?
Answer:
- Piperidine substitution: Replace dimethylamino with morpholino to reduce off-target binding (e.g., lower hERG inhibition) .
- Pyrazine bioisosteres: Test triazine or pyridopyrazine analogs to modulate lipophilicity (clogP <3) and improve CNS penetration .
- SAR studies: Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol for kinase targets .
Basic: What analytical methods validate purity for in vitro studies?
Answer:
- HPLC: Use a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% TFA) with UV detection at 254 nm; aim for ≥95% purity .
- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values .
- Karl Fischer titration: Ensure water content <0.5% for hygroscopic samples .
Advanced: How to design a SAR study for this compound’s derivatives?
Answer:
- Core modifications: Synthesize variants with (a) altered piperidine substituents (e.g., spirocyclic rings), (b) pyrazine-to-pyridine replacements, and (c) acetamide-to-sulfonamide swaps .
- High-throughput screening: Test 50+ derivatives in parallel against panels (e.g., 100-kinase assay) to identify selectivity trends .
- Free-energy perturbation (FEP): Compute relative binding affinities for prioritized analogs using Schrödinger’s FEP+ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
